Ciprofibrate impurity A
Description
Theoretical Framework of Pharmaceutical Impurity Control
The fundamental principle of impurity control is to minimize impurities to a level that is scientifically sound and poses no significant risk to patient health. veeprho.comgmpinsiders.com This framework is built upon a comprehensive understanding of the drug's manufacturing process and its potential degradation pathways. registech.com
Strategies for impurity management involve several key stages:
Identification and Structure Elucidation: Determining the chemical structure of impurities that are present at or above a certain threshold. registech.com
Process Understanding: Investigating the synthetic route or manufacturing process to understand how and where impurities are formed. moravek.com This includes evaluating the purity of starting materials and intermediates. registech.com
Analytical Method Development: Establishing and validating sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify impurities accurately. gmpinsiders.com
Stability Studies: Conducting stress testing and stability studies to identify degradation products that may form during the product's shelf life. gmpinsiders.comregistech.com
Setting Acceptance Criteria: Defining the maximum permissible limits for various impurities based on regulatory guidelines and toxicological data. gmpinsiders.com
By implementing these strategies, pharmaceutical manufacturers can control the impurity profile of a drug substance, ensuring consistent quality and safety from batch to batch. veeprho.comregistech.com
Regulatory Perspectives on Impurity Management in Pharmaceutical Development
Regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent requirements for the control of impurities in pharmaceutical products. pharmaknowledgeforum.com These regulations are designed to ensure that all drugs on the market are safe and of high quality. jpionline.org The primary framework for these regulations is provided by the International Council for Harmonisation (ICH). biotech-spain.com
The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. The ICH has produced a series of quality guidelines (Q series) that are widely adopted as the standard for pharmaceutical development and registration. biotech-spain.com The key guidelines concerning impurities are:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of organic and inorganic impurities in new drug substances produced by chemical synthesis. gmp-compliance.orgeuropa.eu It sets thresholds for reporting, identification, and qualification of impurities.
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities that are classified as degradation products in the final drug product. pmda.go.jp
ICH Q3C(R5): Impurities: Guideline for Residual Solvents: This document provides guidance on the acceptable limits for residual solvents in pharmaceutical products based on their toxicity. europa.eu
ICH Q3D(R2): Guideline for Elemental Impurities: This guideline establishes permitted daily exposures for 24 elemental impurities that could be present in drug products. biotech-spain.comeuropa.eu
ICH M7: This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.org
The control of specific impurities like Ciprofibrate (B1669075) Impurity A is guided by these principles, requiring manufacturers to develop and validate analytical methods for its detection and quantification.
Table 2: Research Findings and Analytical Methods for Ciprofibrate and its Impurities
| Analytical Technique | Application | Key Findings | Source(s) |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of Ciprofibrate and its degradation products. | HPLC is a primary method for separating the drug from its impurities. Stability-indicating methods can quantify Ciprofibrate in the presence of its degradation products. | researchgate.netscielo.br |
| High-Performance Thin-Layer Chromatography (HPTLC) | Analysis of Ciprofibrate in bulk drug and formulations. | HPTLC has been developed as a simple, precise, and stability-indicating method for analyzing Ciprofibrate, capable of separating it from its impurities. | akjournals.com |
| Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | Determination of Ciprofibrate in biological matrices like human plasma. | LC-MS/MS provides a rapid, selective, and sensitive method for quantifying Ciprofibrate, essential for various pharmaceutical studies. | researchgate.net |
| Derivative UV Spectroscopy | Quantitative determination of Ciprofibrate in tablets. | This method offers a simple and rapid alternative for routine analysis of Ciprofibrate in pharmaceutical formulations. | nih.gov |
Pharmacopoeial Standards (e.g., European Pharmacopoeia, United States Pharmacopeia)
Pharmacopoeias are official compendiums of quality standards for medicines, providing a framework for the quality control of APIs and finished products. who.intsfamgroup.com These standards are legally binding in many countries and are essential for ensuring that pharmaceutical products on the market meet internationally recognized specifications. who.int The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) are two of the most influential pharmacopoeias, providing detailed monographs for individual substances that include tests for purity and define acceptable limits for impurities. sfamgroup.comveeprho.compharmtech.com
These pharmacopoeias have adopted the principles of the International Council for Harmonisation (ICH) guidelines, which provide a comprehensive framework for the control of impurities in new drug substances. europa.eu The guidelines set thresholds for reporting, identifying, and qualifying impurities. europa.eu Pharmacopoeial standards are continuously updated to reflect scientific advancements and to address global health challenges, such as the presence of counterfeit or substandard medicines. who.int For many substances, pharmacopoeias provide reference standards, which are highly characterized materials used for identification, purity tests, and assays. veeprho.com
The European Pharmacopoeia, for instance, provides a general monograph for "Substances for pharmaceutical use" and a general chapter on the "Control of impurities in substances for pharmaceutical use," which are mandatory for all substances with a specific monograph. europa.eueuropa.eu These texts outline the rules for how impurity tests, particularly for related substances, should be handled in monographs, including thresholds and acceptance criteria. europa.eu
Contextualizing Ciprofibrate Impurity A within Fibrate Pharmaceutical Development
Ciprofibrate is a lipid-lowering agent belonging to the fibrate class of drugs, which are used to manage hyperlipidemia. veeprho.com Patented in 1972 and approved for medical use in 1985, ciprofibrate works by activating peroxisome proliferator-activated receptors (PPARs), primarily PPARα, in the liver. veeprho.comglpbio.com This activation leads to a reduction in triglyceride production and an increase in high-density lipoprotein (HDL) cholesterol levels. veeprho.com
Like all synthetically produced APIs, the manufacturing process of ciprofibrate can lead to the formation of impurities. globalresearchonline.netclearsynth.com These can include isomers, by-products, and degradation products. clearsynth.comresearchgate.net The control of these impurities is essential to ensure the safety and efficacy of the final drug product. veeprho.comclearsynth.com Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for acceptable levels of impurities in ciprofibrate. veeprho.com
This compound is a specific impurity associated with ciprofibrate. glpbio.comcymitquimica.compharmaffiliates.com Its chemical name is 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid. synzeal.comchemwhat.com The European Pharmacopoeia lists several impurities for ciprofibrate, designated as impurities A, B, C, D, and E, among others. veeprho.comclearsynth.compharmaffiliates.com The presence and quantity of these impurities are carefully monitored during the manufacturing process using analytical methods like high-performance liquid chromatography (HPLC). clearsynth.comakjournals.com
The following table provides details on Ciprofibrate and its specified impurities in the European Pharmacopoeia:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ciprofibrate | 52214-84-3 | C₁₃H₁₄Cl₂O₃ | 289.15 pharmaffiliates.com |
| This compound | 1474058-89-3 | C₁₂H₁₄O₃ | 206.24 pharmaffiliates.com |
| Ciprofibrate impurity B | 52179-26-7 | C₉H₈Cl₂O | 203.06 pharmaffiliates.com |
| Ciprofibrate impurity C | 2469279-29-4 | C₁₃H₁₆Cl₂O₂ | 275.17 pharmaffiliates.comaxios-research.com |
| Ciprofibrate impurity D | 130232-51-8 | C₁₄H₁₆Cl₂O₃ | 303.18 pharmaffiliates.com |
| Ciprofibrate impurity E | 52179-28-9 | C₁₅H₁₈Cl₂O₃ | 317.21 pharmaffiliates.com |
Reference standards for these impurities are available and are used in analytical method development and validation to ensure that the levels of these impurities in the final drug product are within the acceptable limits set by the pharmacopoeias. synzeal.comchemwhat.comsynzeal.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethenylphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJBUUJYXSWCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Identity and Structural Elucidation of Ciprofibrate Impurity a
Systematic Naming and Chemical Abstracts Service (CAS) Registry
The unique identity of a chemical compound is unequivocally established through its systematic name and its assigned CAS Registry Number.
2-(4-Ethenylphenoxy)-2-methylpropanoic acid
The systematic IUPAC (International Union of Pure and Applied Chemistry) name for Ciprofibrate (B1669075) Impurity A is 2-(4-Ethenylphenoxy)-2-methylpropanoic acid. chemwhat.com This name precisely describes the molecular structure, indicating a propanoic acid with a methyl group at the second carbon. Also attached to this carbon is a phenoxy group, which itself is substituted at the fourth position with an ethenyl (or vinyl) group.
CAS No. 1474058-89-3
The Chemical Abstracts Service (CAS) has assigned the registry number 1474058-89-3 to Ciprofibrate Impurity A. pharmaffiliates.comchemicalbook.combiosynth.com This globally recognized, unique identifier is used in databases, scientific literature, and regulatory submissions to refer specifically to this chemical substance without ambiguity. chemwhat.compharmaffiliates.comchemicalbook.combiosynth.comevitachem.commedchemexpress.comqcchemical.comweblivelink.comglpbio.comchemsrc.comchemicalbook.com
Molecular Formula and Mass Characterization
The elemental composition and molecular weight are fundamental properties that confirm the identity of this compound.
Molecular Formula: C12H14O3
The molecular formula for this compound is C12H14O3. chemwhat.compharmaffiliates.combiosynth.com This indicates that each molecule is composed of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.
Molecular Weight: 206.24 g/mol
Based on its molecular formula, the calculated molecular weight of this compound is 206.24 g/mol . pharmaffiliates.combiosynth.comaminoprimecentral.com This value is a critical parameter used in various analytical techniques for the quantification and identification of the impurity.
Table 1: Chemical Identifier Summary
| Identifier | Value |
|---|---|
| Systematic Name | 2-(4-Ethenylphenoxy)-2-methylpropanoic acid chemwhat.com |
| CAS Registry No. | 1474058-89-3 pharmaffiliates.comchemicalbook.combiosynth.com |
| Molecular Formula | C12H14O3 chemwhat.compharmaffiliates.combiosynth.com |
| Molecular Weight | 206.24 g/mol pharmaffiliates.combiosynth.comaminoprimecentral.com |
Structural Relationship to the Parent Active Pharmaceutical Ingredient (API), Ciprofibrate
This compound is structurally very similar to the parent drug, Ciprofibrate. chemicalbook.comevitachem.commedchemexpress.comglpbio.comchemsrc.com Ciprofibrate's chemical structure is 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid.
The key structural difference lies in the substituent at the para-position (position 4) of the phenoxy ring.
In Ciprofibrate , this position is occupied by a 2,2-dichlorocyclopropyl group.
In This compound , this is replaced by an ethenyl (vinyl) group (-CH=CH2).
This structural modification, the absence of the dichlorocyclopropyl ring and the presence of a vinyl group, is the defining feature of Impurity A relative to the API. This relationship suggests that the impurity may arise from a synthetic pathway intermediate or as a degradation product where the dichlorocyclopropyl group is eliminated or modified.
Table 2: Structural Comparison
| Compound | Key Structural Group at para-position |
|---|---|
| Ciprofibrate | 2,2-dichlorocyclopropyl |
| This compound | Ethenyl (Vinyl) |
Comparison of Core Structural Motifs
Ciprofibrate and its Impurity A share a common structural framework, which is evident from their chemical names and molecular structures. Both molecules possess a central phenoxy ring linked to a 2-methylpropanoic acid moiety. This core is crucial for the pharmacological activity of ciprofibrate.
The shared structural motifs include:
Aromatic Phenoxy Group: Both compounds have a benzene (B151609) ring connected to an ether oxygen.
Isobutyric Acid Moiety: A 2-methylpropanoic acid group, characterized by a carboxylic acid function and two methyl groups on the alpha-carbon, is present in both structures.
Table 1: Comparison of Core Structural Features of Ciprofibrate and this compound
| Feature | Ciprofibrate | This compound |
|---|---|---|
| Molecular Formula | C₁₃H₁₄Cl₂O₃ pharmaffiliates.com | C₁₂H₁₄O₃ pharmaffiliates.comaxios-research.com |
| Molecular Weight | 289.15 g/mol pharmaffiliates.com | 206.24 g/mol pharmaffiliates.comaxios-research.com |
| Core Moiety 1 | Phenoxy group | Phenoxy group |
| Core Moiety 2 | 2-methylpropanoic acid | 2-methylpropanoic acid |
Identification of Structural Deviations Leading to Impurity A
The key structural difference between Ciprofibrate and this compound lies in the substituent at the para-position of the phenoxy ring. synzeal.comnih.gov In Ciprofibrate, this position is occupied by a 2,2-dichlorocyclopropyl group. nih.gov In contrast, this compound features an ethenyl (or vinyl) group at this position. synzeal.comchemwhat.com
This structural deviation significantly alters the molecular formula and weight of the impurity compared to the parent drug. The replacement of the dichlorocyclopropyl ring with a vinyl group results in the loss of two chlorine atoms and one carbon atom.
The formation of this compound can potentially occur during the synthesis of Ciprofibrate. One of the synthetic routes for Ciprofibrate involves starting with styrene. google.com Incomplete cyclization or side reactions during the introduction of the dichlorocyclopropyl ring could lead to the formation of the vinyl-substituted analogue. Additionally, degradation of Ciprofibrate under certain conditions, such as acidic hydrolysis, can lead to the formation of impurities, although the specific formation of Impurity A through degradation is not explicitly detailed in the provided search results. researchgate.netresearchgate.netresearchgate.net
Table 2: Structural Deviations between Ciprofibrate and this compound
| Ciprofibrate | This compound | |
|---|---|---|
| Substituent at para-position | 2,2-dichlorocyclopropyl | Ethenyl (Vinyl) |
| CAS Number | 52214-84-3 pharmaffiliates.com | 1474058-89-3 synzeal.compharmaffiliates.comaxios-research.com |
| Key Structural Difference | Contains a dichlorocyclopropyl ring | Contains a vinyl group |
Origin and Mechanistic Pathways of Ciprofibrate Impurity a Formation
Process-Related Impurities in Ciprofibrate (B1669075) Synthesis
The formation of Ciprofibrate Impurity A is intrinsically linked to the synthetic route employed for the production of the active pharmaceutical ingredient (API). The structure of Impurity A, featuring an ethenyl (vinyl) group instead of the dichlorocyclopropyl ring found in ciprofibrate, strongly suggests its origin from an intermediate containing a vinyl moiety.
By-products from Main Synthetic Reactions
The synthesis of ciprofibrate often involves a key cyclopropanation step. In routes where an intermediate possessing a vinyl group is used, the main reaction is the addition of dichlorocarbene (B158193) across the double bond to form the dichlorocyclopropyl ring. vulcanchem.com this compound can be considered a by-product of this main reaction if the cyclopropanation is incomplete.
Intermediates in Ciprofibrate Synthesis as Potential Sources
The most plausible origin of this compound is from an intermediate used in certain ciprofibrate synthesis routes.
Several patented synthetic routes for ciprofibrate and its analogues utilize 4-vinylphenol (B1222589) (also known as p-hydroxystyrene) as a key intermediate. vulcanchem.com In these processes, the phenolic hydroxyl group of 4-vinylphenol is first etherified, and the vinyl group is subsequently converted to the dichlorocyclopropyl group. The structure of this compound directly corresponds to the etherified product of 4-vinylphenol without the subsequent cyclopropanation of the vinyl group.
Table 1: Key Intermediates in a Ciprofibrate Synthesis Pathway
| Intermediate Name | Chemical Structure | Role in Synthesis |
| 4-Vinylphenol | Starting intermediate with a vinyl group. | |
| 2-(4-Ethenylphenoxy)-2-methylpropanoic acid (this compound) | Product of the etherification of 4-vinylphenol; precursor to the final cyclopropanation step. | |
| Ciprofibrate | Final product after cyclopropanation of the vinyl group. |
The formation of this compound is a direct consequence of an incomplete cyclopropanation reaction of the 2-(4-ethenylphenoxy)-2-methylpropanoic acid intermediate. The cyclopropanation of vinyl groups, often carried out using chloroform (B151607) and a strong base to generate dichlorocarbene, can be a sensitive reaction. vulcanchem.com The yield of this step can be affected by various factors, leading to the presence of the unreacted vinyl-containing intermediate as an impurity in the final product. vulcanchem.com Side reactions, such as polymerization of the vinyl-containing intermediate, can also occur, but the primary concern for the formation of Impurity A is the failure of the cyclopropanation reaction to proceed to completion.
Degradation Pathways of Ciprofibrate Leading to Impurity A
The stability of ciprofibrate has been investigated under various stress conditions, including acidic, basic, and oxidative environments. Studies on the degradation of ciprofibrate have shown that it is susceptible to hydrolysis and oxidation. rsc.org
Under basic conditions, ciprofibrate has been observed to degrade into products such as 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid and 2-(4-ethynylphenoxy)-2-methylpropanoic acid. rsc.org In neutral conditions, degradation can yield chlorinated and hydroxylated propene derivatives. rsc.org However, the formation of this compound (2-(4-Ethenylphenoxy)-2-methylpropanoic acid) has not been reported as a significant degradation product under these studied conditions. The cleavage of the dichlorocyclopropyl ring to regenerate a vinyl group is not a chemically favored degradation pathway under typical stress conditions. Therefore, it is less likely that this compound is formed through the degradation of ciprofibrate itself.
Table 2: Reported Degradation Products of Ciprofibrate
| Condition | Degradation Products | Reference |
| Basic Hydrolysis | 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid, 2-(4-ethynylphenoxy)-2-methylpropanoic acid | rsc.org |
| Neutral Hydrolysis | 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid, (Z)-2-[4-(2-chloro-1-hydroxyprop-2-en-3-yl)-phenoxy]-2-methylpropanoic acid | rsc.org |
Hydrolytic Degradation Mechanisms
Hydrolysis represents a significant degradation pathway for Ciprofibrate, with the rate and products of degradation being highly dependent on the pH of the solution. scielo.brscielo.br Both acidic and basic conditions have been shown to facilitate the degradation of the parent drug, leading to the formation of various impurities, including Impurity A. researchgate.netresearchgate.net
Acid-Catalyzed Hydrolysis
Under acidic conditions, Ciprofibrate undergoes degradation. researchgate.netresearchgate.netresearchgate.net Studies have demonstrated that exposure to acidic media, such as 0.1 M HCl or 3 M HCl, leads to a notable decrease in the concentration of Ciprofibrate over time. scielo.brresearchgate.netakjournals.com One study reported a 7.54% degradation of Ciprofibrate in 3 M HCl after 1 hour. researchgate.netresearchgate.net The degradation in acidic environments results in the formation of polar impurities. researchgate.netresearchgate.net While the specific kinetics can be complex and sometimes difficult to model reproducibly, the formation of degradation products is evident in chromatographic analyses. scielo.brscielo.brscielo.br For instance, in one study, a degradation product was observed with a retention time of 6.61 minutes during HPLC analysis after acid hydrolysis. scielo.brscielo.br Another study using HPTLC identified two degradation products with RF values of 0.10 and 0.44 in acidic media. akjournals.com
Base-Catalyzed Hydrolysis
Ciprofibrate is also susceptible to degradation in basic conditions. researchgate.netresearchgate.netresearchgate.net Exposure to aqueous sodium hydroxide (B78521) has been shown to cause significant degradation. akjournals.comrsc.org For example, a 4.88% degradation was observed after 1 hour in 0.5 M NaOH. researchgate.net The degradation process in a basic medium also yields polar impurities. researchgate.netresearchgate.net In one experiment, refluxing Ciprofibrate with aqueous sodium hydroxide resulted in several degradation products, including 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid and 2-(4-ethynylphenoxy)-2-methylpropanoic acid. rsc.org HPTLC analysis of base-degraded samples revealed multiple impurity spots with RF values of 0.03, 0.15, and 0.17. akjournals.com
Oxidative Degradation Pathways
Oxidative conditions significantly accelerate the degradation of Ciprofibrate. researchgate.netresearchgate.netresearchgate.net Studies have consistently shown that Ciprofibrate is unstable in the presence of oxidizing agents like hydrogen peroxide. scielo.brscielo.brresearchgate.net In a forced degradation study, a substantial 58.70% degradation of Ciprofibrate was observed after 4 hours of exposure to 30% H2O2. researchgate.netresearchgate.net This indicates a higher susceptibility to oxidative stress compared to hydrolytic degradation under the tested conditions. researchgate.net The degradation products formed under oxidative stress are also characterized as polar impurities. researchgate.netresearchgate.net
Other Degradation Factors (e.g., thermal, photolytic) and their Relevance to Impurity A
In contrast to its instability under hydrolytic and oxidative stress, Ciprofibrate has demonstrated considerable stability against thermal and photolytic degradation. researchgate.netresearchgate.net Forced degradation studies involving exposure to heat (e.g., 100°C for 48 hours or 55°C for 3 hours) and UV light or direct sunlight for extended periods showed no significant degradation of the drug. researchgate.netresearchgate.netakjournals.com This suggests that the formation of this compound is not significantly influenced by thermal or photolytic stress under typical conditions.
Elucidation of Specific Reaction Mechanisms Yielding 2-(4-Ethenylphenoxy)-2-methylpropanoic Acid
This compound is chemically identified as 2-(4-Ethenylphenoxy)-2-methylpropanoic Acid. simsonpharma.comcymitquimica.compharmaffiliates.comchemicea.com Its formation is a consequence of the chemical transformation of the parent Ciprofibrate molecule.
Proposed Cleavage or Rearrangement from the 2,2-Dichlorocyclopropyl Ring of Ciprofibrate
The formation of this compound, 2-(4-Ethenylphenoxy)-2-methylpropanoic acid, necessitates the cleavage and rearrangement of the 2,2-dichlorocyclopropyl ring present in the Ciprofibrate structure. akjournals.com While detailed mechanistic studies specifically outlining the complete pathway to Impurity A are not extensively available in the provided results, the degradation studies under basic conditions offer some insights. The degradation of the dichlorocyclopropyl group is a key step. For instance, treatment with aqueous sodium hydroxide leads to products like 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid and 2-(4-ethynylphenoxy)-2-methylpropanoic acid, indicating the opening and transformation of the cyclopropyl (B3062369) ring. rsc.org It is plausible that 2-(4-Ethenylphenoxy)-2-methylpropanoic acid is an intermediate or a related product in these complex degradation pathways initiated by the attack on the dichlorocyclopropyl moiety.
Table of Forced Degradation Studies on Ciprofibrate
| Stress Condition | Reagent/Method | Duration | Degradation (%) | Reference(s) |
|---|---|---|---|---|
| Acid Hydrolysis | 3 mol L-1 HCl | 1 hour | 7.54 | researchgate.netresearchgate.net |
| Base Hydrolysis | 0.5 mol L-1 NaOH | 1 hour | 4.88 | researchgate.net |
| Oxidation | 30% H2O2 | 4 hours | 58.70 | researchgate.netresearchgate.net |
| Thermal | 100 °C | 48 hours | No degradation | researchgate.net |
| Photolytic | UV Light | 48 hours | No degradation | researchgate.net |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | Significant | akjournals.com |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Significant | akjournals.com |
Table of Chemical Compounds
| Compound Name | Other Names/Synonyms | Molecular Formula |
|---|---|---|
| Ciprofibrate | 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid | C13H14Cl2O3 |
| This compound | 2-(4-Ethenylphenoxy)-2-methylpropanoic Acid; 2-Methyl-2-(4-vinylphenoxy)propanoic Acid | C12H14O3 |
| 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid | ||
| 2-(4-ethynylphenoxy)-2-methylpropanoic acid | ||
| 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid | ||
| 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid | ||
| (Z)-2-[4-(2-chloro-1-hydroxyprop-2-en-3-yl)-phenoxy]-2-methylpropanoic acid | ||
| Bezafibrate | ||
| Fenofibrate | ||
| Clofibrate | C12H15ClO3 | |
| Gemfibrozil | ||
| Methyl-(4-hydroxyphenyl)methanone | ||
| 1-methylethyl ester of 2-bromo-2-methylpropanoic acid | ||
| Potassium carbonate | ||
| Potassium borohydride | ||
| (4-chlorophenyl)(4-hydroxyphenyl)methanone | ||
| 4-methylpentan-2-one | methyl isobutyl ketone | |
| Dimethylformamide | ||
| Methyl 2-{[6-chloro-3-(2,4-dichlorophenoxy)]phenoxy}propanoate | ||
| 6-chloro-3-(2,4-dichlorophenoxy)phenol | ||
| Methyl 2-bromopropanoate | ||
| Ethyl 2-[4-(4-chlorobenzoyl)-phenoxy]propionate | ||
| Ethyl 2-bromopropanoate | ||
| 4-(4-chlorobenzoyl)-phenol | ||
| Guaifenesin | ||
| Paricalcitol | ||
| Cilostazol |
Advanced Analytical Methodologies for Detection and Quantification of Ciprofibrate Impurity a
Chromatographic Techniques for Impurity Profiling
Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are pivotal in the analytical workflow for ciprofibrate (B1669075).
HPLC is the most widely used technique for the analysis of ciprofibrate and its related substances due to its high resolution, sensitivity, and specificity. researchgate.netakjournals.com
A crucial aspect of impurity profiling is the development of stability-indicating analytical methods, which are capable of separating the API from its degradation products. Such methods are validated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. akjournals.comresearchgate.net
For ciprofibrate, degradation has been observed under acidic, basic, and oxidative conditions, leading to the formation of polar impurities. researchgate.netresearchgate.net A developed stability-indicating HPLC method demonstrated its effectiveness by successfully separating the main ciprofibrate peak from the peaks of degradation products. researchgate.net For instance, under acidic and basic stress, a degradation product appeared at a retention time of 2.4 minutes, well-resolved from the ciprofibrate peak at 3.3 minutes. researchgate.net Similarly, a stability-indicating HPTLC method also showed clear separation of degradation products formed under acid and base hydrolysis. akjournals.com
Table 1: Summary of Forced Degradation Results for Ciprofibrate using a Stability-Indicating HPLC Method
| Stress Condition | Time (hours) | Degradation (%) | Peak Purity |
|---|---|---|---|
| Acid Hydrolysis (3 mol L⁻¹ HCl) | 1 | 7.54 | 999 |
| Base Hydrolysis (0.5 mol L⁻¹ NaOH) | 1 | 4.88 | 999 |
| Oxidation (30% H₂O₂) | 4 | 58.70 | 999 |
| Thermal (100 °C) | 48 | No degradation | 999 |
| Photolysis | 48 | No degradation | 999 |
Data sourced from a study on stability-indicating HPLC determination of ciprofibrate. researchgate.net
The successful separation of Ciprofibrate Impurity A from the parent drug and other related substances hinges on the careful optimization of chromatographic parameters. Several reversed-phase HPLC methods have been developed, each with specific optimized conditions.
According to the pharmacopeial monograph, a gradient HPLC method is recommended for the analysis of related substances. uspbpep.com This method uses an octylsilyl silica (B1680970) gel (C8) column and a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), with detection at 230 nm. uspbpep.com In this system, Impurity A has a relative retention time of approximately 0.7 with respect to ciprofibrate. uspbpep.com
Other developed isocratic methods have also proven effective. One method utilizes a C18 column with a mobile phase of methanol (B129727) and water, while another employs a different C18 column with a mobile phase of o-phosphoric acid buffer and acetonitrile. researchgate.netscielo.br The detection wavelength is typically set between 232 nm and 233 nm, which is a region of significant UV absorbance for ciprofibrate. researchgate.netscielo.br
Table 2: Comparison of Optimized HPLC Method Parameters for Ciprofibrate Analysis
| Parameter | Method 1 (Pharmacopeial) uspbpep.com | Method 2 researchgate.net | Method 3 scielo.br |
|---|---|---|---|
| Stationary Phase | Octylsilyl silica gel (C8), 5 µm | Ace5-C18, 5 µm | Shim-pack CLS-ODS (RP18), 5 µm |
| Column Dimensions | 150 mm x 4.6 mm | 250 mm x 4.6 mm | 250 mm x 4.6 mm |
| Mobile Phase | Gradient: Acetonitrile and potassium dihydrogen phosphate buffer (pH 2.2) | Isocratic: Methanol:Water (90:10 v/v) | Isocratic: Acetonitrile and o-phosphoric acid (0.1%, pH 3.0) (65:35 v/v) |
| Flow Rate | 1.5 mL/min | Not Specified | 1.0 mL/min |
| Detection Wavelength | 230 nm | 232 nm | 233 nm |
While HPLC is the primary technique for non-volatile impurities like Impurity A, Gas Chromatography (GC) can be employed for the identification and quantification of volatile or semi-volatile impurities that may be present from the synthesis process. A GC method has been developed for the simultaneous identification of several cholesterol-lowering drugs, including ciprofibrate. ptfarm.pl In the described method, ciprofibrate was successfully analyzed with a retention time of 1.6 minutes, demonstrating the applicability of GC for this class of compounds. ptfarm.pl
Thin-Layer Chromatography (TLC) serves as a valuable tool for the initial screening of impurities due to its simplicity, low cost, and ability to process multiple samples simultaneously. researchgate.net Pharmacopeial methods include a TLC test for the limit of Impurity A. uspbpep.com
A high-performance TLC (HPTLC) method has also been developed and validated as a stability-indicating assay for ciprofibrate. akjournals.com This method utilizes an RP-18 F254 stationary phase and a mobile phase of methanol, water, and triethylamine. akjournals.com The spot for ciprofibrate is observed at an R(f) value of 0.55, while degradation products appear at different R(f) values, allowing for effective separation. akjournals.com For instance, under acidic degradation, additional spots were seen at R(f) values of 0.10 and 0.44. akjournals.com
Table 3: TLC/HPTLC Parameters for Ciprofibrate Impurity Screening
| Parameter | Method 1 (Pharmacopeial TLC) uspbpep.com | Method 2 (HPTLC) akjournals.com |
|---|---|---|
| Stationary Phase | TLC silica gel F254 plate | HPTLC aluminum plates, silica gel 60 RP-18 F254 |
| Mobile Phase | Acetonitrile : Conc. Ammonia : Methanol : Methylene Chloride (10:20:40:40 V/V/V/V) | Methanol : Water : Triethylamine (2.8:2.2:0.2 v/v) |
| Detection | UV light at 254 nm | Densitometric scanning at 232 nm |
| R(f) of Ciprofibrate | Not Specified | 0.55 ± 0.02 |
High-Performance Liquid Chromatography (HPLC) Method Development
Spectroscopic and Spectrometric Characterization
While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the structural elucidation and definitive identification of impurities. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used to characterize reference standards of this compound. pharmaffiliates.com
The chemical structure of this compound is 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid. synzeal.comchemicea.com Based on this structure, the following spectroscopic features are expected:
FTIR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, C-O ether stretching, and C=C stretching of the vinyl group and aromatic ring.
¹H NMR Spectroscopy: Signals corresponding to the protons of the vinyl group, the aromatic ring protons, the gem-dimethyl protons, and the acidic proton of the carboxylic acid.
¹³C NMR Spectroscopy: Resonances for the carbons of the carboxylic acid, the quaternary carbon, the gem-dimethyl groups, the aromatic ring carbons, and the vinyl group carbons.
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 206.24 g/mol and characteristic fragmentation patterns. pharmaffiliates.com
Reference standards for this compound are commercially available and are supplied with detailed characterization data, which includes these spectroscopic parameters, to support analytical method development and validation. synzeal.comchemwhat.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for the structural confirmation of pharmaceutical impurities. For this compound, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for determining its elemental composition. The chemical formula for this compound is C12H14O3, with a molecular weight of 206.24 g/mol . medchemexpress.comsimsonpharma.compharmaffiliates.com
Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a unique fingerprint of the molecule, confirming the connectivity of its atoms. This technique is particularly useful in distinguishing between isomers, which have the same mass but different structural arrangements. In the context of analyzing ciprofibrate and its related substances, LC-MS/MS has been utilized for quantification in various matrices. scielo.br
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Chemical Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for HRMS |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive elucidation of molecular structures. semanticscholar.org Both 1D (¹H and ¹³C) and 2D NMR experiments are utilized to unambiguously assign the structure of this compound.
¹H NMR provides information on the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and integration values are key parameters. ¹³C NMR provides information on the carbon skeleton of the molecule. sigmaaldrich.compitt.edu For complex structures or to resolve signal overlap, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. semanticscholar.orgemerypharma.com The isolation of a sufficient quantity of the impurity, often through preparative chromatography, is a prerequisite for successful NMR analysis. semanticscholar.org
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Chemical Shift (ppm) Range | Multiplicity |
| ¹H | 6.8 - 7.5 | Multiplet (Aromatic Protons) |
| ¹H | 5.0 - 6.0 | Multiplet (Vinyl Protons) |
| ¹H | 1.4 - 1.6 | Singlet (Methyl Protons) |
| ¹³C | 175 - 185 | Carboxylic Acid Carbon |
| ¹³C | 110 - 160 | Aromatic and Vinyl Carbons |
| ¹³C | 75 - 85 | Quaternary Carbon (C-O) |
| ¹³C | 20 - 30 | Methyl Carbons |
Note: These are hypothetical ranges and actual values would need to be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Peak Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantification of analytes and for assessing the purity of chromatographic peaks. For Ciprofibrate and its impurities, a UV detector is commonly coupled with a liquid chromatography system (LC-UV). scielo.br The wavelength of maximum absorption (λmax) for ciprofibrate is reported to be around 232-233 nm. scielo.brnih.gov this compound, possessing a similar chromophore, is expected to absorb in a similar region.
A photodiode array (PDA) detector can be particularly advantageous as it acquires the entire UV spectrum at each point in the chromatogram. This allows for peak purity analysis, which compares the spectra across a single chromatographic peak. A pure peak will exhibit identical spectra throughout its elution. scielo.brresearchgate.net
Analytical Method Validation Parameters (as per ICH Guidelines)
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a set of guidelines for method validation. ich.org
Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.orgresearchgate.net For the analysis of this compound, the method must be able to separate it from the active ingredient (ciprofibrate) and other potential impurities. scielo.brresearchgate.net This is typically demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. researchgate.net The analytical method should be able to resolve the impurity peak from any degradation products formed. scielo.brresearchgate.net Peak purity analysis using a PDA detector or mass spectrometry can also be used to demonstrate specificity. researchgate.netich.org
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range. ich.org To establish the linearity for this compound, a minimum of five concentrations are typically analyzed. ich.org The data is then plotted (response vs. concentration) and a linear regression analysis is performed. The correlation coefficient (r) or coefficient of determination (r²) is expected to be close to 1, indicating a strong linear relationship. nih.govakjournals.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org For an impurity, the range should typically span from the reporting threshold to 120% of the specification limit. ich.org
Table 3: Example Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 12,500 |
| 1.0 | 25,100 |
| 2.0 | 50,200 |
| 3.0 | 74,800 |
| 4.0 | 100,500 |
| Regression Analysis | |
| Correlation Coefficient (r) | > 0.999 |
| Equation | y = mx + c |
Accuracy (Recovery)
Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.orgresearchgate.net It is often determined by performing recovery studies. ich.org This involves spiking a blank matrix or the drug product with known amounts of the impurity standard at different concentration levels (e.g., three levels covering the specified range, with three replicates at each level). ich.org The percentage of recovery is then calculated. For impurities, the recovery is expected to be within an acceptable range, demonstrating that the method can accurately quantify the impurity. Recovery values for analytical methods are often expected to be within 98-102%. researchgate.netijpsi.org
Table 4: Example Accuracy (Recovery) Data for this compound
| Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 1.0 | 0.99 | 99.0% |
| 2.0 | 2.03 | 101.5% |
| 3.0 | 2.98 | 99.3% |
| Average Recovery | 99.9% | |
| Relative Standard Deviation (RSD) | < 2% |
Precision (Repeatability and Intermediate Precision)
The precision of an analytical method establishes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. For this compound, precision is a critical attribute to ensure that the analytical method used for its quantification is reliable and can consistently produce similar results under varied conditions. Precision is typically evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision)
Repeatability assesses the precision of the method over a short period, under the same operating conditions. This involves multiple measurements of the this compound standard by the same analyst, on the same instrument, and on the same day. The results are typically expressed as the Relative Standard Deviation (RSD) of a series of measurements. While specific data for this compound is not publicly available, a typical repeatability study would involve analyzing a minimum of six replicate preparations of a standard solution of this compound at a specified concentration.
Table 1: Illustrative Repeatability Data for this compound Analysis
| Replicate | Peak Area | Concentration (µg/mL) |
|---|---|---|
| 1 | 15023 | 1.001 |
| 2 | 15101 | 1.007 |
| 3 | 14987 | 0.999 |
| 4 | 15055 | 1.004 |
| 5 | 15120 | 1.008 |
| 6 | 14995 | 1.000 |
| Mean | 15046.8 | 1.003 |
| Std. Dev. | 54.6 | 0.004 |
| %RSD | 0.36% | 0.36% |
Intermediate Precision (Inter-assay Precision)
Intermediate precision evaluates the effect of random variations within a laboratory on the analytical method's exactness. This is crucial for ensuring that the method for quantifying this compound is rugged enough for routine use. The assessment involves varying factors such as the day of analysis, the analyst, and the equipment used. An experimental design is often employed to systematically vary these parameters. The acceptance criteria for intermediate precision are generally a slightly higher %RSD than for repeatability, reflecting the greater variability introduced.
Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit (DL) and Quantitation Limit (QL) are fundamental parameters in the validation of analytical methods for impurities like this compound. They define the lower limits of the method's performance.
Detection Limit (DL)
The DL, often referred to as the Limit of Detection (LOD), represents the lowest concentration of this compound that can be detected by the analytical method, though not necessarily quantified with accuracy and precision. It is a qualitative threshold, indicating the presence of the analyte. The DL can be determined through several methods, including visual evaluation, the signal-to-noise ratio (commonly a ratio of 3:1 is considered acceptable), or based on the standard deviation of the response and the slope of the calibration curve.
Quantitation Limit (QL)
The QL, or Limit of Quantitation (LOQ), is the lowest concentration of this compound that can be determined with an acceptable level of accuracy and precision. This is a critical parameter for quantitative impurity analysis, as it defines the lower boundary of the method's reliable measurement capability. The QL is particularly important for ensuring that the levels of this compound can be accurately monitored in relation to specification limits. A common approach to determine the QL is to use a signal-to-noise ratio of 10:1 or to calculate it from the standard deviation of the response and the slope of the calibration curve.
While specific validated DL and QL values for this compound are not available in published literature, the following table illustrates how such data would be presented. These values are typically determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
Table 3: Illustrative DL and QL Data for this compound
| Parameter | Method | Result (µg/mL) |
|---|---|---|
| Detection Limit (DL) | Signal-to-Noise (3:1) | 0.05 |
Robustness
Robustness is the measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of the method's reliability during normal usage and its suitability for transfer between laboratories. For the analysis of this compound, a robustness study would involve making slight modifications to the chromatographic conditions to assess the impact on the results.
Typical parameters that are intentionally varied during a robustness study for an HPLC method include:
The pH of the mobile phase.
The composition of the mobile phase (e.g., the percentage of organic solvent).
The flow rate.
The column temperature.
The wavelength of detection.
The results of the robustness study are evaluated by assessing the significance of the changes in the analytical results (e.g., peak area, retention time, and resolution) for this compound. The data below is illustrative of a robustness study for the analysis of this impurity.
Table 4: Illustrative Robustness Study for this compound Analysis
| Parameter Varied | Modification | Retention Time (min) | Peak Area | Resolution |
|---|---|---|---|---|
| Nominal Condition | - | 5.20 | 15047 | >2.0 |
| pH of Mobile Phase | + 0.2 units | 5.15 | 15030 | >2.0 |
| - 0.2 units | 5.25 | 15065 | >2.0 | |
| Mobile Phase Composition | + 2% Organic | 4.90 | 15010 | >2.0 |
| - 2% Organic | 5.50 | 15080 | >2.0 | |
| Flow Rate | + 0.1 mL/min | 4.75 | 14995 | >2.0 |
| - 0.1 mL/min | 5.70 | 15100 | >2.0 | |
| Column Temperature | + 2 °C | 5.18 | 15055 | >2.0 |
Application of this compound as a Reference Standard in Analytical Quality Control
This compound, identified chemically as 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid, serves a crucial role as a reference standard in the quality control of Ciprofibrate drug substance and drug products. synzeal.comsimsonpharma.com Reference standards are highly purified compounds that are used as a benchmark for quantitative and qualitative analysis.
The availability of a well-characterized this compound reference standard is essential for several key analytical applications: synzeal.com
Method Development and Validation: During the development and validation of analytical methods, such as HPLC, the reference standard is used to determine parameters like specificity, linearity, accuracy, precision, and the limits of detection and quantitation. synzeal.comsimsonpharma.com
Impurity Profiling: The reference standard allows for the positive identification of this compound in the Ciprofibrate active pharmaceutical ingredient (API) and formulated products. By comparing the retention time of the peak in the sample chromatogram to that of the reference standard, analysts can confirm the impurity's presence.
Quantitative Analysis: A primary use of the this compound reference standard is for the accurate quantification of this impurity. A calibration curve is typically generated using solutions of the reference standard at various concentrations, which then allows for the determination of the impurity's concentration in test samples. This is critical for ensuring that the level of the impurity does not exceed the limits set by regulatory authorities.
Quality Control (QC) Testing: In routine QC testing of batches of Ciprofibrate, the reference standard is used to ensure that the manufacturing process is consistently producing a product that meets the required purity specifications. synzeal.comsimsonpharma.com
Suppliers of this compound as a reference standard typically provide a Certificate of Analysis (CoA) that includes information on the compound's identity, purity, and other relevant characteristics, ensuring its suitability for these analytical purposes. simsonpharma.com
Strategies for Control and Mitigation of Ciprofibrate Impurity a in Pharmaceutical Manufacturing
Impurity Profiling and Specification Setting
A robust impurity control strategy begins with comprehensive profiling and the establishment of scientifically justified specifications. This involves setting thresholds for reporting, identification, and qualification of impurities, and defining acceptable limits based on international regulatory guidelines.
Establishment of Reporting, Identification, and Qualification Thresholds
The establishment of thresholds for impurities in new drug substances is governed by the International Council for Harmonisation (ICH) Q3A(R2) guideline. beilstein-journals.orgbiosynth.com These thresholds are based on the maximum daily dose (MDD) of the drug substance and trigger specific actions by the manufacturer.
Reporting Threshold: A limit above which an impurity must be reported in a regulatory application. cleanchemlab.com The goal is to communicate the levels of impurities present in batches of the new drug substance. biosynth.com
Identification Threshold: A limit above which an impurity's structure must be determined. cleanchemlab.com Any impurity existing at a level greater than this threshold requires structural characterization. sacredheart.edu
Qualification Threshold: A limit above which an impurity's biological safety must be established. cleanchemlab.com If an impurity is present above this level, its safety must be justified through the acquisition and evaluation of toxicological data. biosynth.com
These thresholds are crucial for ensuring that impurities are adequately monitored and controlled. The specific limits are determined by the MDD of the active pharmaceutical ingredient (API).
Interactive Data Table: ICH Thresholds for Impurities in New Drug Substances Data based on ICH Q3A(R2) Guidelines beilstein-journals.orgfrancis-press.com
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day TDI, whichever is lower | 0.15% or 1.0 mg per day TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
*TDI: Total Daily Intake
Justification of Acceptable Limits based on Regulatory Standards
Acceptable limits for any specified impurity, including Ciprofibrate (B1669075) Impurity A, must be justified based on established regulatory standards. veeprho.com The primary goal of regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is to ensure that drug products are safe for consumption. veeprho.com
The justification for an impurity limit is a multifaceted process. If the level of an impurity in a new drug substance has been adequately evaluated in safety and/or clinical studies, it is considered qualified at that level. pharmaffiliates.comchemicea.com Impurities that are also significant human metabolites are generally considered qualified. pharmaffiliates.com
For impurities that exceed the qualification threshold and have not been adequately studied, toxicological studies may be required to establish a safe level. pharmaffiliates.com The acceptance criteria for an impurity are set no higher than the qualified level and must be consistent with the level achievable by the manufacturing process and the validated analytical capability. chemicea.com Regulatory bodies require a comprehensive rationale for the proposed impurity limits, which includes a discussion of the impurity profiles of batches used in safety and clinical development compared to the profile of batches from the proposed commercial process. pharmaffiliates.comchemicea.com
Process Optimization for Impurity Reduction
Minimizing the formation of impurities during the manufacturing process is a key tenet of modern pharmaceutical development, aligning with the Quality by Design (QbD) paradigm. For Ciprofibrate Impurity A, this involves a deep understanding of the synthetic process and the implementation of targeted optimization strategies.
Modification of Synthetic Routes to Minimize Formation
Ciprofibrate is chemically known as 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid. nih.govepa.gov this compound is 2-[4-(Ethen-1-yl)phenoxy]-2-methylpropanoic acid. synzeal.comcleanchemlab.com The structural difference—a dichlorocyclopropyl group in the API versus an ethenyl (vinyl) group in the impurity—strongly suggests that the impurity arises from the chemical transformation of the dichlorocyclopropyl moiety.
This transformation likely involves a dehydrochlorination and subsequent ring-opening rearrangement. Such reactions can be promoted by heat or basic conditions. A common route for synthesizing fibrates involves a Williamson ether synthesis, which couples a phenol with an alkyl halide under basic conditions. francis-press.comsemanticscholar.org If the 4-(2,2-dichlorocyclopropyl)phenol intermediate is subjected to harsh basic or thermal conditions during this or subsequent steps, the formation of Impurity A could be favored.
Strategies to modify the synthetic route could include:
Late-stage Introduction of the Cyclopropyl (B3062369) Ring: Designing a synthetic pathway where the dichlorocyclopropyl group is introduced as late as possible under mild conditions to avoid harsh reagents that could induce its degradation.
Use of Protective Groups: Employing protective groups for sensitive functionalities that might otherwise require harsh deprotection steps.
Alternative Cyclopropanation Reagents: Investigating different reagents for the dichlorocyclopropanation step that may offer higher stability to the resulting ring system or require less stringent reaction conditions. For instance, a patent for ciprofibrate synthesis highlights that using specific long-chain fatty acyl chlorides during an acylation step can reduce the formation of ortho-isomer by-products and allows for milder reaction conditions. molport.com
Optimization of Reaction Conditions (temperature, pH, solvent, catalysts)
Once a synthetic route is established, the optimization of reaction conditions is paramount to minimizing impurity formation. alphalyse.com For the synthesis of Ciprofibrate, key parameters that would influence the formation of Impurity A include:
Temperature: High temperatures can provide the activation energy for side reactions, including elimination and rearrangement reactions that could lead to the formation of Impurity A. Lowering the reaction temperature, while ensuring a reasonable reaction rate, is a primary optimization goal.
pH/Base Selection: The Williamson ether synthesis step typically requires a base to deprotonate the phenolic hydroxyl group. francis-press.com Strong bases (e.g., sodium hydroxide) can promote the elimination of HCl from the dichlorocyclopropyl ring. Optimizing this step might involve screening milder bases (e.g., potassium carbonate) or carefully controlling the pH to favor the desired etherification over the side reaction.
Solvent: The choice of solvent can significantly impact reaction pathways and selectivity. rsc.org Aprotic polar solvents like DMF or DMSO are common in Williamson ether synthesis but can also influence the rates of competing reactions. francis-press.com Screening different solvents may identify one that disfavors the formation of Impurity A.
Catalysts: If phase-transfer catalysts are used to facilitate the ether synthesis, their selection and concentration should be optimized. The wrong catalyst could inadvertently promote side reactions.
Systematic approaches like Design of Experiments (DoE) can be employed to efficiently study the effects of multiple parameters and their interactions, leading to a robust process with minimal impurity levels.
Purification and Isolation Techniques
Even with an optimized process, trace amounts of impurities may still be present. Therefore, effective purification techniques are essential to ensure the final API meets the required quality specifications. The structural differences between Ciprofibrate and Impurity A (presence of the dichlorocyclopropyl ring vs. an ethenyl group) result in different physicochemical properties, which can be exploited for separation.
Common purification and isolation techniques include:
Crystallization: This is a primary method for purifying solid APIs. By carefully selecting the solvent system and controlling conditions like temperature and cooling rate, Ciprofibrate can be selectively crystallized, leaving Impurity A and other impurities in the mother liquor. The higher polarity and different shape of Ciprofibrate compared to the more flexible Impurity A can be leveraged to achieve efficient separation.
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating impurities with very similar structures to the API. By choosing the appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, a high degree of purification can be achieved. Column chromatography using silica (B1680970) gel is another viable, scalable option.
Extraction: Liquid-liquid extraction can be used to remove impurities with significantly different polarities or acid-base properties. This is often used in the initial work-up stages of a reaction to remove gross impurities. researchgate.net
The selection of the final purification method or combination of methods will depend on the level of the impurity, the required final purity of the API, and the scalability and economic viability of the process. biopharminternational.com
Stability Study Protocols for Impurity Control
Stability testing is fundamental to understanding how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for identifying potential degradation products, like this compound, and establishing a shelf life and recommended storage conditions.
Forced degradation, or stress testing, is a critical component of pre-formulation and formulation development. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict the likely degradation products that may form during storage. This information is vital for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. researchgate.netceon.rs
Studies on ciprofibrate have shown that the drug substance is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress. researchgate.netscielo.brscielo.br In a typical forced degradation study, ciprofibrate is exposed to a range of stress conditions, and the resulting degradants are analyzed.
Research Findings: A stability-indicating HPLC method was developed to separate ciprofibrate from its degradation products. The study revealed significant degradation under specific stress conditions. researchgate.net While the study did not explicitly identify this compound as a degradant, it established the conditions under which impurities are likely to form.
Interactive Data Table: Summary of Forced Degradation Results for Ciprofibrate
| Stress Condition | Time (hours) | Assay of Active Substance (%) | Degradation (%) |
| Acid Hydrolysis (3 M HCl) | 1 | 90.24 | 7.54 |
| Base Hydrolysis (0.5 M NaOH) | 1 | 88.69 | 4.88 |
| Oxidation (30% H₂O₂) | 4 | 40.08 | 58.70 |
| Thermal (100 °C) | 48 | 99.88 | No degradation |
| Photolytic (UV light) | 48 | 99.65 | No degradation |
Data sourced from stability-indicating HPLC studies on ciprofibrate. researchgate.net
These studies are crucial for predicting the formation of impurities like this compound and for developing analytical methods capable of detecting and quantifying them. akjournals.com
Following forced degradation, formal stability studies are conducted under conditions recommended by the International Council for Harmonisation (ICH). These include long-term studies, designed to represent the recommended storage conditions, and accelerated studies, which use elevated temperature and humidity to speed up degradation.
The primary purpose of these studies is to monitor the impurity profile of the drug product over its entire shelf life. For a product containing ciprofibrate, the protocol would involve storing the finished dosage form in its final packaging at specified conditions and testing for impurities, including this compound, at predetermined time points.
Interactive Data Table: Typical Stability Study Protocol for Ciprofibrate Tablets
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or proposed shelf life) | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
This table represents a standard protocol based on ICH guidelines. A significant change in the accelerated study would trigger the intermediate study.
Quality by Design (QbD) Approaches in Impurity Management
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.com Applying QbD principles is highly effective in managing and controlling impurities like this compound.
The first step in a QbD approach is to conduct a risk assessment to identify material attributes and process parameters that could potentially impact the formation of this compound. This is often done using tools like an Ishikawa (fishbone) diagram followed by a Failure Mode and Effects Analysis (FMEA).
Potential risk factors for the formation of this compound could include:
API Material Attributes: Starting material purity, residual solvents.
Excipient Material Attributes: Presence of reactive impurities (e.g., peroxides, aldehydes), moisture content.
Process Parameters: Temperature, pH, mixing time, drying parameters.
Once risks are identified, they are ranked based on their severity, probability of occurrence, and detectability. This allows for the development of a targeted control strategy. biopharminternational.com
Interactive Data Table: Illustrative Risk Assessment for this compound Formation
| Potential Risk Factor | Potential Failure Mode | Severity | Occurrence | Detectability | Risk Priority Number (RPN) |
| Excipient Peroxide Level | Oxidation of API | High | Medium | Medium | High |
| Granulation Water Amount | Hydrolysis of API | Medium | Low | High | Low |
| Drying Temperature | Thermal Degradation | High | Low | High | Medium |
| pH of Formulation | Acid/Base Catalyzed Hydrolysis | High | Medium | High | High |
This is a simplified, illustrative table. RPN is calculated to prioritize risks, with higher numbers indicating a greater need for control.
The control strategy would then focus on the high-risk factors, such as implementing specifications for peroxide levels in excipients and tightly controlling the pH during the manufacturing process.
A key outcome of the QbD process is the establishment of a Design Space. The ICH defines a design space as "the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality". biopharminternational.com
To establish a design space for controlling this compound, Design of Experiments (DoE) would be employed to systematically study the effects of the critical process parameters (CPPs) and critical material attributes (CMAs) identified in the risk assessment. The goal is to create a mathematical model that links these factors to the level of Impurity A.
For example, a study might investigate the impact of granulation fluid pH and drying temperature on the formation of Impurity A. The results would be used to define a range for each parameter within which the final product will consistently meet its quality specification for this compound.
Operating within this approved design space is not considered a change and provides regulatory flexibility, allowing for continuous improvement of the manufacturing process while maintaining product quality. biopharminternational.comresearchgate.net
Future Research Directions and Unaddressed Challenges
Comprehensive Mechanistic Studies of Degradation Pathways to Ciprofibrate (B1669075) Impurity A
Understanding how Ciprofibrate Impurity A is formed is fundamental to controlling its presence. Ciprofibrate has been shown to be unstable under certain conditions, leading to the formation of various degradation products. scielo.br Forced degradation studies, which subject the drug substance to stress conditions like acid and base hydrolysis, oxidation, and photolysis, are crucial in identifying potential impurities. researchgate.net
Research has indicated that ciprofibrate degrades under acidic, basic, and oxidative stress. researchgate.netresearchgate.net Specifically, degradation is observed in the presence of acid and base, as well as in 30% hydrogen peroxide. researchgate.net Under neutral (pH 7) and basic conditions, several degradation products have been identified, including 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid and 2-(4-ethynylphenoxy)-2-methylpropanoic acid. rsc.org In acidic conditions, a degradation product appears at a retention time of 2.4 minutes in high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net
Future research should focus on detailed mechanistic studies to elucidate the precise chemical reactions and intermediates that lead to the formation of this compound under various stress conditions. This would involve advanced analytical techniques to trap and identify transient species, as well as kinetic studies to understand the rate of formation. scielo.br A thorough understanding of these pathways is the first step toward developing strategies to minimize or prevent the formation of this impurity.
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The ability to accurately detect and quantify this compound is paramount for ensuring the quality of ciprofibrate. Current analytical methods, primarily reversed-phase high-performance liquid chromatography (RP-HPLC), have been developed and validated for the determination of ciprofibrate and its degradation products. researchgate.netresearchgate.netscielo.br These methods typically utilize a C18 column and a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and a pH-adjusted aqueous phase. researchgate.netscielo.br Detection is commonly performed using a UV detector. scielo.br
While existing methods are effective, there is always a need for improvement. Future research should aim to develop novel analytical techniques with enhanced sensitivity and specificity for this compound. This could involve the exploration of:
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. yok.gov.tr
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides structural information about the impurities, aiding in their identification and characterization. researchgate.net
Advanced Detector Technologies: Investigating alternative detectors, such as charged aerosol detectors (CAD) or evaporative light scattering detectors (ELSD), could offer improved sensitivity for non-chromophoric impurities.
The development of more sensitive and specific methods will enable the detection of trace levels of this compound, ensuring a more comprehensive quality assessment of the drug substance.
Advanced Computational Chemistry for Predicting Impurity Formation
Green Chemistry Approaches to Minimize Impurity Generation in Ciprofibrate Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comchemicals.gov.in Applying these principles to the synthesis of ciprofibrate can lead to more sustainable and efficient manufacturing processes with a lower impurity profile.
Future research should explore green chemistry approaches to minimize the formation of this compound. This could involve:
Catalytic Reactions: Utilizing catalysts instead of stoichiometric reagents can minimize waste and improve reaction selectivity. acs.org
Safer Solvents: Replacing hazardous solvents with greener alternatives can reduce the environmental impact and potentially alter reaction pathways to avoid impurity formation. chemicals.gov.in
Process Optimization: Running reactions at ambient temperature and pressure whenever possible can increase energy efficiency and may reduce the rate of degradation reactions. tarosdiscovery.com
Alternative Synthetic Routes: Investigating entirely new synthetic pathways that are inherently cleaner and less prone to the formation of this compound.
By adopting green chemistry principles, the pharmaceutical industry can move towards more environmentally friendly and economically viable manufacturing processes for ciprofibrate.
Lifecycle Management of this compound within Generic Drug Development
The lifecycle of a generic drug involves several stages, from development and regulatory approval to marketing and post-marketing surveillance. drugpatentwatch.comresearchgate.netijdra.com The control of impurities is a critical consideration throughout this lifecycle. For generic ciprofibrate products, managing this compound is essential to ensure bioequivalence to the innovator product and to meet regulatory requirements. researchgate.net
Future research and industry focus should be on establishing a comprehensive lifecycle management plan for this compound in generic ciprofibrate. This includes:
Thorough Characterization: Complete identification and characterization of the impurity.
Risk Assessment: Evaluating the potential impact of the impurity on the safety and efficacy of the drug product.
Control Strategy: Establishing appropriate specifications for the impurity in the drug substance and drug product.
Continuous Monitoring: Implementing robust analytical methods for routine monitoring of the impurity in commercial batches.
Regulatory Compliance: Ensuring that the control strategy for this compound meets the requirements of global regulatory agencies. ijdra.com
A proactive and well-defined lifecycle management approach will ensure the consistent quality and safety of generic ciprofibrate products for patients.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Ciprofibrate impurity A in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for impurity profiling. Method validation should include specificity, accuracy, precision, and linearity, as per ICH guidelines for impurity identification . Stress testing under thermal, acidic, and basic conditions can elucidate degradation pathways, though reproducibility challenges may arise due to complex degradation kinetics .
Q. How does this compound influence the pharmacokinetic profile of Ciprofibrate in preclinical models?
- Methodology : Comparative pharmacokinetic studies in rodents (e.g., jerboa models) can assess plasma concentration-time curves of Ciprofibrate with/without impurity A. Biomarkers such as ALT, AST, and ALP activity should be monitored to evaluate hepatic impact . Statistical analysis (e.g., Student’s t-test) is critical for distinguishing significant differences in metabolic parameters .
Q. What are the regulatory requirements for establishing an impurity profile for this compound?
- Methodology : Regulatory frameworks (e.g., ICH Q6B) mandate impurity profiles that include identity, classification (organic/inorganic), and quantification ranges. For PPARα agonists like Ciprofibrate, impurity profiles must align with production process controls, emphasizing reproducibility and batch consistency .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in degradation kinetics data for Ciprofibrate and its impurity A under stress conditions?
- Methodology : Multi-parametric degradation studies using thermogravimetric analysis (TGA) and kinetic modeling (e.g., probit analysis) are recommended. However, the lack of reproducibility in fibrate degradation (e.g., bezafibrate and ciprofibrate) necessitates orthogonal validation via 2D gel electrophoresis or principal component analysis (PCA) to identify outlier variables .
Q. How do in vitro bioactivation pathways of this compound correlate with in vivo hepatotoxicity findings?
- Methodology : In vitro hepatocyte models can assess impurity A’s effects on PPARα phosphorylation and ASIC3 channel activity. In parallel, in vivo studies (e.g., rat models) should measure hepatic enzymes (ALT, AST) and histopathological changes. Co-administration with hepatoprotective agents (e.g., garlic extract) can isolate impurity-specific toxicity .
Q. What are the challenges in distinguishing impurity A’s pharmacological activity from Ciprofibrate in PPARα agonism assays?
- Methodology : Competitive binding assays using recombinant PPARα/PPARγ receptors can determine impurity A’s receptor affinity (Ki values). Phosphorylation assays (e.g., immunoblotting) in Fao cell lines may reveal differential activation patterns compared to Ciprofibrate .
Q. How can bioanalytical method development improve sensitivity for impurity A in complex biological matrices?
- Methodology : Isotope dilution assays (e.g., deuterium-labeled Ciprofibrate D6) enhance detection limits in mass spectrometry. Matrix-matched calibration and solid-phase extraction (SPE) minimize ion suppression in plasma or liver tissue samples .
Key Considerations for Experimental Design
- Toxicity Studies : Use co-administration designs (e.g., Ciprofibrate + impurity A + hepatoprotectants) to isolate impurity-specific effects .
- Statistical Rigor : PCA and probit analysis are essential for interpreting multi-variable datasets in metabolic studies .
- Regulatory Compliance : Align impurity profiling with ICH Q6B guidelines to ensure batch-to-batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
